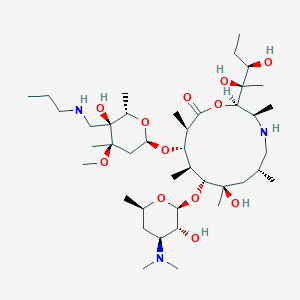
p-(Dimethyl-d6-amino)nitrosobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(Dimethyl-d6-amino)nitrosobenzene: is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of p-(Dimethylamino)nitrosobenzene, where the hydrogen atoms in the dimethylamino group are replaced with deuterium (d6). This compound is often used as a reference material in analytical chemistry and other fields due to its unique isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-(Dimethyl-d6-amino)nitrosobenzene typically involves the nitration of aniline derivatives followed by the introduction of the dimethyl-d6-amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective introduction of the nitroso group.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
p-(Dimethyl-d6-amino)nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
p-(Dimethyl-d6-amino)aniline.Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
p-(Dimethyl-d6-amino)nitrosobenzene is used in a wide range of scientific research applications, including:
Analytical Chemistry: As a reference material for mass spectrometry and other analytical techniques.
Biology: In studies involving isotopic labeling to trace metabolic pathways.
Medicine: Research on drug metabolism and pharmacokinetics.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of p-(Dimethyl-d6-amino)nitrosobenzene involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, while the dimethyl-d6-amino group can engage in hydrogen bonding and other interactions. These properties make it useful in studying reaction mechanisms and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-(Dimethylamino)nitrosobenzene: The non-deuterated version of the compound.
p-(Dimethyl-d3-amino)nitrosobenzene: A partially deuterated version.
p-(Methylamino)nitrosobenzene: A related compound with a single methyl group.
Uniqueness
The uniqueness of p-(Dimethyl-d6-amino)nitrosobenzene lies in its complete deuteration, which provides distinct advantages in isotopic labeling studies. This makes it particularly valuable in applications requiring precise isotopic tracing and analysis.
Eigenschaften
IUPAC Name |
4-nitroso-N,N-bis(trideuteriomethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-5-3-7(9-11)4-6-8/h3-6H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEWLCATCRTSGF-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)N=O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












